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Compound of Interest

Compound Name: ZK-261991

Cat. No.: B3030307

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological characterization of ZK-261991, a potent, orally active inhibitor of Vascular Endothelial
Growth Factor Receptor (VEGFR) tyrosine kinases. ZK-261991 has demonstrated significant
activity in preclinical models of angiogenesis and lymphangiogenesis, highlighting its potential
as a therapeutic agent in oncology and ophthalmology.

Introduction

ZK-261991, also known as ZK-991, is a small molecule inhibitor primarily targeting VEGFR-2, a
key mediator of pathological angiogenesis. The compound also exhibits inhibitory activity
against VEGFR-3 and c-Kit, suggesting a broader mechanism of action that could be beneficial
in various disease contexts. This document details the synthetic route to ZK-261991, its in vitro
and in vivo biological activities, and the experimental protocols utilized for its characterization.

Synthesis of ZK-261991

The chemical name for ZK-261991 is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1-
methylpiperidin-4-yl)ethoxy)quinazolin-4-amine. While a specific, detailed, step-by-step
synthesis of ZK-261991 is not publicly available in the searched literature, the synthesis of
structurally related benzofuran-2-carboxylic acid derivatives and other quinazoline-based
kinase inhibitors has been described. These methods provide a likely synthetic strategy.
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The core of ZK-261991 is a quinazoline ring system, which is a common scaffold in kinase
inhibitors. The synthesis would likely involve the construction of this core, followed by the
addition of the side chains at the 6 and 7 positions and the final coupling with the 4-bromo-2-
fluoroaniline moiety.

General synthetic approaches for similar compounds often involve:

o Perkin Rearrangement: This method is used for the synthesis of benzofuran-2-carboxylic
acids from 3-halocoumarins, which can be valuable precursors.

e C-H Arylation and Transamidation: These modern coupling techniques allow for the efficient
formation of complex benzofuran derivatives.

o One-Pot Reactions: Facile and inexpensive one-pot reactions have been developed for the
synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing efficient
assembly of related heterocyclic systems.

A plausible synthetic workflow for ZK-261991 is depicted below.
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Plausible Synthetic Workflow for ZK-261991
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Caption: Plausible synthetic workflow for ZK-261991.

Biological Activity

ZK-261991 is a potent inhibitor of key tyrosine kinases involved in angiogenesis and

lymphangiogenesis. Its biological activity has been characterized in a range of in vitro and in

Vivo assays.
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In Vitro Activity

The inhibitory activity of ZK-261991 against various kinases is summarized in the table below.

Target IC50 (nM) Assay Type Reference
Tyrosine Kinase

VEGFR-2 5
Assay
Receptor

VEGFR-2 (Cellular) 2 )
Autophosphorylation
Receptor

VEGFR-3 20 _
Autophosphorylation

In Vivo Activity

The in vivo efficacy of ZK-261991 has been demonstrated in a murine model of inflammatory

corneal neovascularization.

Animal Model Treatment

Outcome Reference

Murine Corneal 50 mg/kg, orally, twice

Neovascularization daily (as ZK991)

- 53% reduction in
hemangiogenesis-
71% reduction in
lymphangiogenesis-
Significantly improved

graft survival

Signaling Pathway

ZK-261991 exerts its biological effects by inhibiting the VEGFR signaling pathway. Upon

binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates, initiating a

downstream signaling cascade that promotes endothelial cell proliferation, migration, and

survival, ultimately leading to the formation of new blood vessels. By blocking the initial

autophosphorylation step, ZK-261991 effectively shuts down this entire cascade.
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VEGEFR Signaling Pathway and Inhibition by ZK-261991
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Caption: Inhibition of the VEGFR signaling pathway by ZK-261991.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 value of an inhibitor like ZK-261991 would
involve the following steps:
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» Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g.,
poly(Glu, Tyr) 4:1), ATP, inhibitor (ZK-261991), assay buffer, and a detection reagent (e.g.,
ADP-GIlo™ Kinase Assay).

e Procedure: a. A dilution series of ZK-261991 is prepared. b. The kinase, substrate, and
inhibitor are incubated together in the assay buffer. c. The reaction is initiated by the addition
of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature
(e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated
substrate or ADP) is quantified using a suitable detection method.

» Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated
relative to a control without the inhibitor. The IC50 value is then determined by fitting the data
to a dose-response curve.

In Vivo Corneal Neovascularization Assay

The murine model of inflammatory corneal neovascularization is a standard method to assess
the anti-angiogenic and anti-lymphangiogenic effects of a compound in vivo.

e Animals: Adult mice (e.g., BALB/c) are used.

e Procedure: a. Mice are anesthetized. b. Three 11-0 nylon sutures are placed intrastromally in
the cornea of one eye. c. Animals are randomly assigned to a treatment group (e.g., ZK-
261991, 50 mg/kg, orally, twice daily) or a vehicle control group. d. Treatment is administered
for a defined period (e.g., 14 days). e. At the end of the treatment period, the animals are
euthanized, and the corneas are excised.

e Analysis: a. The corneas are stained with specific markers for blood vessels (e.g., CD31)
and lymphatic vessels (e.g., LYVE-1). b. The area of neovascularization is quantified using
microscopy and image analysis software.

 Statistical Analysis: The mean area of neovascularization in the treatment group is compared
to the control group using an appropriate statistical test (e.g., t-test).
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Corneal Neovascularization Assay Workflow

(Anesthetize Mouse)
i
[Suture Placement in Cornea)
i
(Randomize into Groups]
(Treatment vs. Vehicle)
i
deinister ZK-261991 or Vehicle]

After treatment period

y

(Euthanize and Excise Cornee)

Cmmunohistochemical Staining

(CD31, LYVE-1)

(Microscopy and Image Analysis]
(Quantify Neovascularizatior)

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo corneal neovascularization assay.
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Conclusion

ZK-261991 is a potent, orally available inhibitor of VEGFR tyrosine kinases with demonstrated
efficacy in preclinical models of angiogenesis and lymphangiogenesis. Its well-defined
mechanism of action and significant in vivo activity make it a compelling candidate for further
investigation in therapeutic areas where pathological vessel growth is a key driver of disease.
The synthetic strategies and experimental protocols outlined in this guide provide a foundation
for researchers and drug development professionals working on similar targeted therapies.

 To cite this document: BenchChem. [The Discovery and Synthesis of ZK-261991: A VEGFR
Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030307#discovery-and-synthesis-of-zk-261991]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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